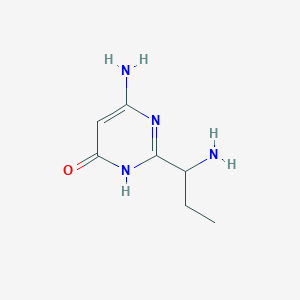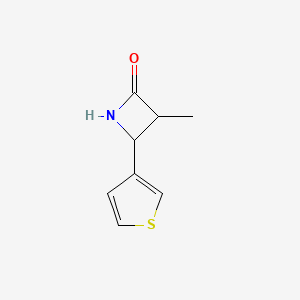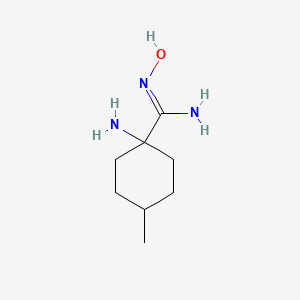
2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H7FO2S It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a fluorine atom, and the acetic acid is attached to a thiophene ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylthiophene-2-carboxylic acid.
Fluorination: The carboxylic acid group is then converted to a fluorinated acetic acid derivative using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a thiophene ring.
2-(2-Fluoro-5-methoxyphenyl)acetic acid: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-fluoro-2-(5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10) |
InChI Key |
BTJOLYIVWIXAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B13314090.png)
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)


![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)


![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)

![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)



